molecular formula C12H17ClF3N3O2 B13040441 N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)aniline hydrochloride

N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)aniline hydrochloride

Cat. No.: B13040441
M. Wt: 327.73 g/mol
InChI Key: YFBGDEBGUVPVRS-UHFFFAOYSA-N
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Description

Chemical Identification and Structural Characterization

IUPAC Nomenclature and Systematic Classification

The compound is systematically named N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)aniline hydrochloride according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is aniline (aminobenzene), with three substituents:

  • A nitro group (-NO₂) at the para position (C4).
  • A trifluoromethyl group (-CF₃) at the ortho position (C2).
  • A 3-(dimethylamino)propyl chain attached to the nitrogen atom of the aniline moiety.

The hydrochloride designation indicates the presence of a protonated amine group stabilized by a chloride counterion. The dimethylamino group (N,N-dimethyl) and propyl spacer create a tertiary amine structure, contributing to the compound’s polarity and solubility profile.

Molecular Formula and Weight Analysis

The molecular formula is C₁₂H₁₇ClF₃N₃O₂ , as confirmed by high-resolution mass spectrometry and elemental analysis. The molecular weight is 327.73 g/mol , calculated as follows:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 12 12.01 144.12
H 17 1.008 17.14
Cl 1 35.45 35.45
F 3 19.00 57.00
N 3 14.01 42.03
O 2 16.00 32.00
Total 327.74

The chloride ion accounts for 10.8% of the total mass, while the trifluoromethyl group contributes 17.4%. The nitro group adds 13.8%, highlighting the compound’s electron-withdrawing substituent profile.

Crystallographic Data and Three-Dimensional Conformational Analysis

Publicly available crystallographic data for this compound remain limited. However, analogous structures suggest a planar aromatic ring system with substituents adopting positions that minimize steric hindrance. The nitro and trifluoromethyl groups likely occupy coplanar positions relative to the benzene ring due to resonance stabilization. The 3-(dimethylamino)propyl chain may adopt a gauche conformation to reduce steric clashes between the dimethylamino group and aromatic hydrogens.

X-ray diffraction studies of similar hydrochlorides reveal ionic interactions between the protonated amine and chloride ion, with typical N-Cl distances of 3.1–3.3 Å. The trifluoromethyl group’s electronegativity induces a dipole moment, influencing crystal packing through weak C-F···H interactions.

Spectroscopic Fingerprinting (¹H/¹³C NMR, FT-IR, MS)

¹H Nuclear Magnetic Resonance (NMR)
  • Aromatic protons : The ortho-substituted trifluoromethyl and para-nitro groups deshield adjacent protons. The C3 and C5 protons resonate as a doublet at δ 8.30–8.50 ppm (J = 8.5 Hz), while the C6 proton appears as a singlet near δ 7.90 ppm due to meta coupling.
  • Propyl chain : The methylene protons adjacent to the dimethylamino group split into a triplet at δ 2.40–2.60 ppm , while the terminal methyl groups resonate as a singlet at δ 2.20 ppm (6H, N(CH₃)₂).
  • Ammonium proton : The hydrochloride’s N-H+ proton appears as a broad singlet at δ 10.50–12.00 ppm .
¹³C Nuclear Magnetic Resonance (NMR)
  • Aromatic carbons : C1 (bearing -NH-) at δ 145–150 ppm , C2 (-CF₃) at δ 125–130 ppm (q, J = 32 Hz), and C4 (-NO₂) at δ 150–155 ppm .
  • Trifluoromethyl carbon : δ 122–125 ppm (quartet, J = 288 Hz).
  • Dimethylamino carbons : N-CH₃ at δ 40–45 ppm , and propyl chain carbons at δ 25–30 ppm (CH₂).
Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Nitro group : Asymmetric stretching at 1520 cm⁻¹ , symmetric stretching at 1350 cm⁻¹ .
  • C-F stretches : Strong absorptions at 1120–1170 cm⁻¹ .
  • N-H stretch (ammonium): Broad band at 2700–3000 cm⁻¹ .
Mass Spectrometry (MS)
  • Molecular ion peak : Observed at m/z 327.73 (M⁺), with a characteristic loss of HCl (Δm/z = 36.46) yielding a fragment at m/z 291.27 .
  • Trifluoromethyl cleavage : Fragment at m/z 176.08 (C₇H₅F₃N₂O₂⁺) corresponds to the nitro-trifluoromethylaniline moiety.

Properties

Molecular Formula

C12H17ClF3N3O2

Molecular Weight

327.73 g/mol

IUPAC Name

N',N'-dimethyl-N-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine;hydrochloride

InChI

InChI=1S/C12H16F3N3O2.ClH/c1-17(2)7-3-6-16-11-5-4-9(18(19)20)8-10(11)12(13,14)15;/h4-5,8,16H,3,6-7H2,1-2H3;1H

InChI Key

YFBGDEBGUVPVRS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)aniline hydrochloride typically involves the reaction of 4-nitro-2-(trifluoromethyl)aniline with 3-(dimethylamino)propylamine. The reaction is carried out in the presence of a suitable solvent, such as toluene, and under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group .

Scientific Research Applications

Medicinal Chemistry

N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)aniline hydrochloride has garnered attention in drug development due to its potential pharmacological properties:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group may enhance the compound's ability to penetrate cell membranes, thereby increasing its efficacy as an anticancer agent.
  • Neuroprotective Effects : Research indicates that compounds containing nitro and trifluoromethyl groups can modulate neurotransmitter systems, potentially offering neuroprotective benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders.
  • Pharmacodynamics and Pharmacokinetics : Understanding the interactions of this compound with biological macromolecules is crucial for elucidating its pharmacodynamics and pharmacokinetics. Studies focusing on binding affinities and selectivity towards receptors or enzymes are ongoing.

Biological Research

The compound's unique chemical structure allows for diverse applications in biological research:

  • Interaction Studies : Investigating how this compound interacts with proteins and nucleic acids can provide insights into its mechanism of action and potential therapeutic uses.
  • Biomarker Development : The compound may serve as a biomarker for specific diseases, particularly in the context of metabolic pathways involving tryptophan and kynurenine, which are implicated in various psychiatric and neurodegenerative disorders.

Materials Science

In materials science, the unique properties of this compound can be harnessed for developing advanced materials:

  • Polymer Chemistry : The compound can be utilized in synthesizing polymers with enhanced thermal stability and chemical resistance due to the presence of the trifluoromethyl group.
  • Nanotechnology : Its application in nanotechnology could lead to the development of novel nanocarriers for drug delivery systems, improving the bioavailability of therapeutic agents.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)aniline hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions with these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Trifluoromethyl and Aromatic Substituents
Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications
N-[3-(Dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)aniline hydrochloride C₁₂H₁₇ClF₃N₃O₂ 327.73 -NO₂, -CF₃, -N(CH₃)₂ Drug intermediates, polymer synthesis
2-Chloro-N-methyl-4-(trifluoromethyl)aniline hydrochloride C₈H₈Cl₂F₃N 246.06 -Cl, -CF₃, -CH₃ Agrochemicals, pharmaceuticals (e.g., kinase inhibitors)
10-[3-(Dimethylamino)propyl]acridin-9(10H)-one Hydrochloride C₁₈H₂₁ClN₂O 316.83 Acridinone core, -N(CH₃)₂ Fluorescent probes, DNA intercalators

Key Observations :

  • Side-chain variations: The dimethylaminopropyl chain in the target compound provides a longer, more flexible tertiary amine compared to the methyl group in 2-chloro-N-methyl-4-(trifluoromethyl)aniline hydrochloride, which may improve solubility in polar solvents or modulate receptor binding .

Biological Activity

N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)aniline hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound has the molecular formula C12H17ClF3N3O2C_{12}H_{17}ClF_3N_3O_2 and a molar mass of approximately 327.73 g/mol. Its structure includes a trifluoromethyl group and a nitro group attached to an aniline derivative, which enhances lipophilicity and biological activity. The presence of these functional groups is crucial for its interaction with biological macromolecules, potentially influencing its pharmacodynamics and pharmacokinetics.

Preliminary studies indicate that compounds containing trifluoromethyl groups can exhibit unique interactions with various biological targets, such as receptors or enzymes. These interactions may enhance binding affinity and selectivity, contributing to the compound's overall biological efficacy.

Anticancer Activity

Research has shown that similar compounds demonstrate significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have exhibited cytotoxic activity against various cancer cell lines, highlighting the potential for this compound to act as an anticancer agent .

Table 1: Anticancer Activity Comparison

Compound NameCell Line TestedIC50 (µM)Notes
Compound AHeLa5.0High selectivity towards cervical cancer
Compound BCaCo-210.0Moderate activity against colon adenocarcinoma
This compoundTBDTBDFurther studies needed

Anti-inflammatory Effects

The compound's structural characteristics suggest potential anti-inflammatory activity. Similar trifluoromethyl-containing compounds have been reported to inhibit inflammatory pathways, which could be explored further in the context of this compound .

Case Studies and Research Findings

  • In Vitro Studies : Initial in vitro studies are necessary to evaluate the cytotoxic effects of this compound against various human tumor cell lines. These studies should include assessments of cell viability, apoptosis induction, and mechanisms of action.
  • Comparative Analysis : Structural analogs such as N,N-Dimethyl-4-nitroaniline and 4-Trifluoromethylaniline provide insights into how modifications in the chemical structure influence biological activity. For example, the lack of a trifluoromethyl group in N,N-Dimethyl-4-nitroaniline significantly decreases its lipophilicity and potential receptor interactions.

Table 2: Structural Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
N,N-Dimethyl-4-nitroanilineNitro group on anilineLacks trifluoromethyl group
4-TrifluoromethylanilineTrifluoromethyl group on anilineNo nitro substitution
This compoundNitro and trifluoromethyl groupsEnhanced lipophilicity and potential for stronger interactions

Q & A

Q. What synthetic methodologies are recommended for preparing N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)aniline hydrochloride?

A common approach involves multi-step nucleophilic substitution and nitro-group functionalization. Starting with 4-nitro-3-(trifluoromethyl)aniline, the dimethylaminopropyl side chain is introduced via alkylation using 3-(dimethylamino)propyl chloride under basic conditions (e.g., K₂CO₃ in DMF). The hydrochloride salt is precipitated by treating the free base with HCl in anhydrous ether. Key intermediates and byproducts (e.g., acetylated derivatives) should be monitored using HPLC or LC-MS .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • NMR : 1^1H and 13^13C NMR should confirm the presence of the dimethylamino group (δ ~2.2 ppm for N(CH₃)₂ protons) and nitro/trifluoromethyl substituents (distinct aromatic splitting patterns).
  • FT-IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1120 cm⁻¹ (C-F stretch) are diagnostic.
  • Mass Spectrometry : High-resolution MS (HRMS) should match the theoretical molecular ion ([M+H]⁺ = 378.12 for C₁₃H₁₇F₃N₃O₂·HCl). Impurities like N-acetylated byproducts (e.g., m/z 420.15) require quantification via LC-MS .

Advanced Research Questions

Q. What strategies are effective for identifying and quantifying process-related impurities in this compound?

The European Pharmacopoeia (EP) lists critical impurities, including 4-nitro-3-(trifluoromethyl)aniline (unreacted starting material, Imp. A) and acylated derivatives (e.g., N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide , Imp. B). Analytical methods include:

  • Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and gradient elution (acetonitrile/0.1% TFA in H₂O).
  • Calibration curves for impurities should be established using reference standards (e.g., Imp. A: CAS 393-11-3) .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal Stability : Accelerated stability studies (40°C/75% RH for 6 months) reveal degradation via hydrolysis of the nitro group or demethylation of the dimethylamino moiety.
  • Light Sensitivity : The nitro-aromatic moiety is prone to photodegradation; store in amber glass under inert gas (N₂/Ar).
  • Solution Stability : Avoid aqueous buffers with pH >7.0 to prevent precipitation of the free base. Use acidified solvents (pH 3–5) for long-term storage .

Q. What pharmacological targets are hypothesized for structural analogs of this compound?

Analogous hydrochlorides (e.g., N-[3-(dimethylamino)propyl]-4-hydroxyquinoline-2-carboxamide hydrochloride ) exhibit affinity for kinase targets (e.g., PI3K/mTOR) due to the dimethylamino group’s role in cation-π interactions. Molecular docking studies suggest the trifluoromethyl and nitro groups enhance binding to hydrophobic pockets in enzyme active sites. In vitro assays (e.g., fluorescence polarization) are recommended to validate target engagement .

Q. How can conflicting data on the compound’s solubility profile be resolved?

Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from protonation of the dimethylamino group. Methodological considerations:

  • pH-Dependent Solubility : Measure solubility in buffers across pH 1–10 (e.g., HCl/KCl for acidic, phosphate for neutral, NaHCO₃ for basic).
  • Co-solvent Systems : Use ethanol or PEG-400 to enhance solubility in preclinical formulations.
  • Dynamic Light Scattering (DLS) : Assess aggregation in aqueous media, which may skew reported values .

Methodological Notes

  • Synthetic Optimization : Replace traditional alkylation reagents with Mitsunobu conditions (e.g., DIAD/Ph₃P) to improve yield and reduce side products .
  • Impurity Profiling : Employ orthogonal techniques (e.g., NMR vs. LC-MS) to distinguish isobaric impurities.
  • Biological Assays : Include positive controls (e.g., known kinase inhibitors) to contextualize activity data .

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